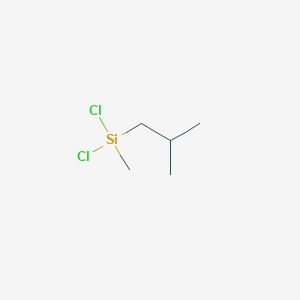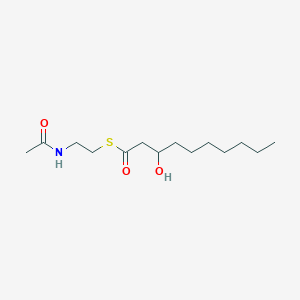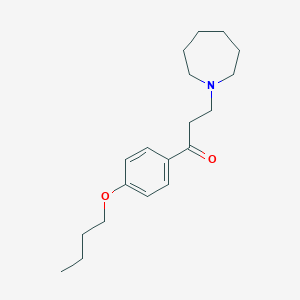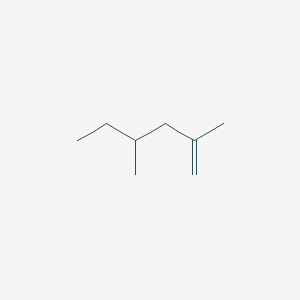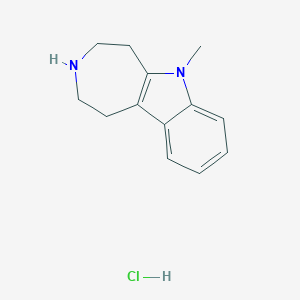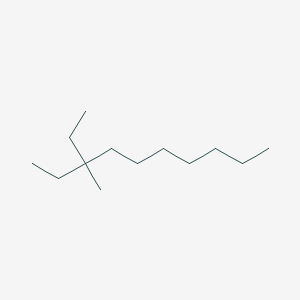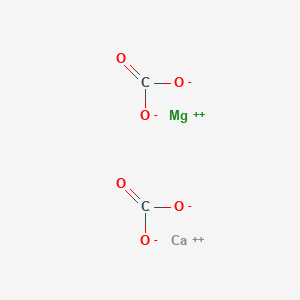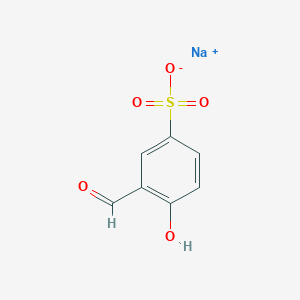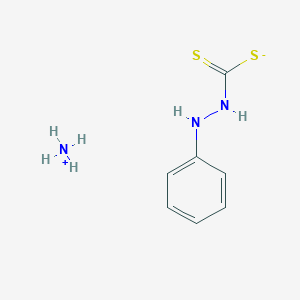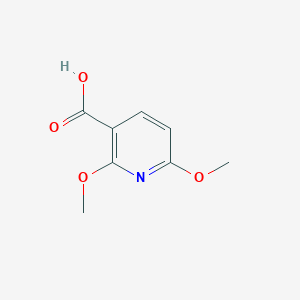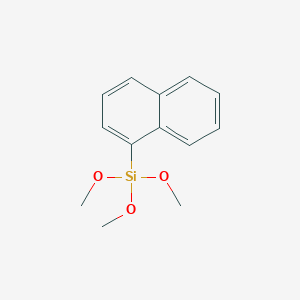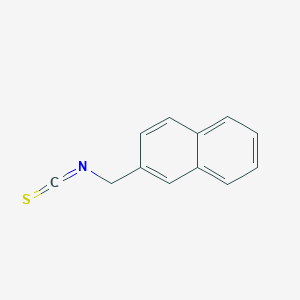
2-(Isothiocyanatomethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of 2-(Isothiocyanatomethyl)naphthalene is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.
Biochemical and Physiological Effects
2-(Isothiocyanatomethyl)naphthalene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, 2-(Isothiocyanatomethyl)naphthalene has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, 2-(Isothiocyanatomethyl)naphthalene can only label proteins containing cysteine residues, limiting its applicability in some biological systems.
Direcciones Futuras
There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on 2-(Isothiocyanatomethyl)naphthalene that have improved photostability and sensitivity. Another area of research is the use of 2-(Isothiocyanatomethyl)naphthalene in live-cell imaging to study dynamic cellular processes in real-time. Additionally, 2-(Isothiocyanatomethyl)naphthalene can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.
Métodos De Síntesis
The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of 2-(Isothiocyanatomethyl)naphthalene. The purity and yield of 2-(Isothiocyanatomethyl)naphthalene can be improved by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. 2-(Isothiocyanatomethyl)naphthalene can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, 2-(Isothiocyanatomethyl)naphthalene has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.
Propiedades
Número CAS |
19495-05-7 |
|---|---|
Nombre del producto |
2-(Isothiocyanatomethyl)naphthalene |
Fórmula molecular |
C12H9NS |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-(isothiocyanatomethyl)naphthalene |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
Clave InChI |
YTPLCVBIKBZHPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
Sinónimos |
2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



